6-Methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6-Methyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic organic compounds containing a benzene ring fused to a piperidine ring. The methyl group at the 6-position distinguishes it from other tetrahydroisoquinolines. These compounds are of interest due to their biological activities and their presence in various natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. For instance, the synthesis of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines involves the evaluation as substrates and inhibitors of catechol O-methyltransferase (COMT) and their ability to release norepinephrine from mouse hearts in vivo . Another approach for synthesizing tetrahydroisoquinolines is the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, which can lead to the synthesis of the alkaloid (+)-corlumine . Additionally, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline and its isomers starts from 4-bromoisoquinoline and involves a Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives can be determined using X-ray crystallography. For example, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was established by X-ray crystallography, revealing a distorted conformation of the six-membered hetero ring . The absolute configurations of related compounds, such as 1,2,3,4-tetrahydro-6-methoxy-2-methyl-1-phenylisoquinoline, were determined by their NMR spectra and optical rotation dispersion curves .
Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. For instance, the synthesis of 6-amino-8-aryl-2-methyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitriles was achieved under solvent-free conditions using multicomponent reactions . An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline was reported, which also involved the elucidation of the stereochemistry of some diastereoisomers . Furthermore, studies on 6-endo- versus 5-exo-trig cyclizations of 2-heteroyl-1-methylene-1,2,3,4-tetrahydroisoquinolines were conducted to construct functionalized five- or six-membered heterocyclic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the tetrahydroisoquinoline core can affect their interaction with biological targets such as COMT . The stereochemistry of the substituents can also influence the optical properties and biological activities of these compounds . The solvent-free synthesis of certain derivatives indicates that these reactions can be conducted without the need for solvents, which is beneficial from an environmental perspective .
Scientific Research Applications
Neuropharmacological Insights
6-Methyl-1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives have been extensively studied in neuropharmacology. The research on 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline, a related compound, reveals its uptake and storage by peripheral sympathetic nerve of the rat, providing insights into its sympathomimetric properties and potential formation in vivo from endogenous catecholamines (Cohen, Mytilineou, & Barrett, 1972). N-Methylated derivatives of TIQ, similar to 6-Methyl-1,2,3,4-tetrahydroisoquinoline, have been shown to possess dopaminergic neurotoxic properties, suggesting their involvement in the pathogenesis of Parkinson's disease (Naoi, Dostert, Yoshida, & Nagatsu, 1993).
Therapeutic Applications
A patent review on tetrahydroisoquinolines, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, highlights their potential in various therapeutic areas such as cancer, malaria, central nervous system disorders, and cardiovascular and metabolic disorders (Singh & Shah, 2017). This diverse application spectrum is indicative of the compound's significant role in drug discovery.
Chemical and Biological Properties
Research focusing on the synthesis and chemical properties of TIQ derivatives, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, provides a foundational understanding of their potential applications in various fields (Bombrun & Sageot, 1997). For instance, studies on palladium-catalyzed cyclization of 2-heteroyl-1-methylene-1,2,3,4-tetrahydroisoquinolines have contributed to the construction of various functionalized heterocyclic rings, which are crucial in pharmaceutical chemistry.
Neurotoxicity and Neuroprotection
Interestingly, TIQ derivatives, including 6-Methyl-1,2,3,4-tetrahydroisoquinoline, have been linked to both neurotoxicity and neuroprotection. Research has shown that certain TIQ derivatives can act as neurotoxins potentially involved in Parkinson's disease pathogenesis, while others demonstrate neuroprotective properties (Peana, Bassareo, & Acquas, 2019). This dichotomy underscores the complexity and significance of TIQ derivatives in neuroscience research.
Future Directions
Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The future of 6-Methyl-1,2,3,4-tetrahydroisoquinoline likely lies in further exploration of its biological activities and potential therapeutic applications .
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-2-3-10-7-11-5-4-9(10)6-8/h2-3,6,11H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOUGGPGOWRLPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448297 | |
Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
42923-76-2 | |
Record name | 6-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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